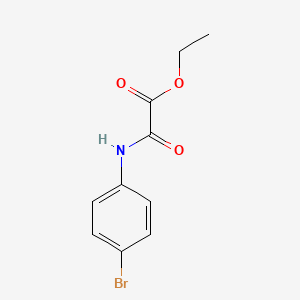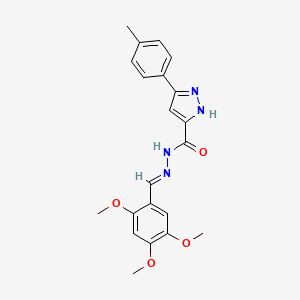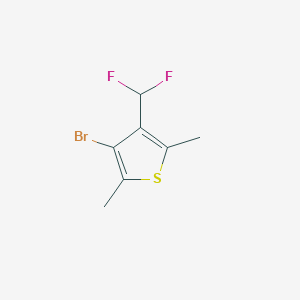
Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as MCHC, is a chemical compound used in scientific research. It is a cyclopropane derivative that has been synthesized for its potential applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications Cyclopropane derivatives, including Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, have been utilized as key intermediates in synthetic chemistry for constructing complex molecules. The synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, for example, demonstrate the utility of cyclopropane derivatives in generating cyclopropyl-substituted pyrazolinecarboxylates through 1,3-dipolar cycloaddition reactions. This showcases the cyclopropane ring's potential in facilitating the construction of molecules with diverse functional groups (Prokopenko et al., 2007).
Biological Applications The biological evaluation of bromophenol derivatives with a cyclopropyl moiety, including the study of their inhibitory effects on enzymes such as cytosolic carbonic anhydrase and acetylcholinesterase, underscores the significance of cyclopropane derivatives in medicinal chemistry. These compounds exhibit promising inhibitory activity, suggesting their potential application in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Material Science Applications In the realm of materials science, cyclopropane derivatives have been explored for their polymerization behavior. The radical polymerization of various 2-cyclopropylacrylates demonstrates the capacity of cyclopropane rings to be incorporated into polymer backbones, affecting the polymer's properties such as glass transition temperature. This illustrates the role of cyclopropane derivatives in designing novel polymeric materials with tailored properties (Meijere et al., 2004).
Chemical Reactivity and Mechanistic Studies Studies on the reaction pathways, such as the Simmons-Smith reaction involving cyclopropanation of alkenes with metal carbenoids, provide insight into the mechanistic aspects of reactions involving cyclopropane derivatives. These investigations not only enrich our understanding of cyclopropane chemistry but also aid in developing more efficient synthetic routes for constructing cyclopropane-containing molecules (Nakamura et al., 2003).
Eigenschaften
IUPAC Name |
methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3H2,1H3/t4-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSFQWKADOBXJC-INEUFUBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)
![2-(4-benzylpiperidin-1-yl)-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2663101.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)
![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)



![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)